1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3,4-dichloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c1-4(15)5-2-6(9(12,13)14)8(11)7(10)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRBEXGNSCXRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743133 | |
| Record name | 1-[3,4-Dichloro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261645-17-3 | |
| Record name | 1-[3,4-Dichloro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation
The starting material, 3,4-dichloro-5-(trifluoromethyl)benzene, is synthesized via sequential electrophilic substitutions. A reported method involves the nitration of 4-chloro-3-(trifluoromethyl)benzene using fuming sulfuric acid (20–30% SO₃) and nitric acid at 5°C, followed by chlorination with Cl₂ gas in dimethylformamide (DMF) at 50–60°C. The nitro group is subsequently reduced to an amine and diazotized to facilitate chlorination.
Acylation Process
The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride in the presence of AlCl₃. Key parameters include:
Challenges arise from the electron-withdrawing trifluoromethyl group, which deactivates the ring. To mitigate this, prolonged reaction times (12–24 hours) and excess acylating agents are employed.
Organometallic Reagent-Mediated Synthesis
Grignard and organolithium reagents enable direct ketone formation from haloarenes, bypassing the limitations of electrophilic substitution.
Grignard Reaction Pathway
-
Haloarene Preparation : 3,4-Dichloro-5-bromobenzotrifluoride is synthesized via bromination of 3,4-dichlorobenzotrifluoride using Br₂ in FeCl₃-catalyzed conditions.
-
Grignard Formation : The bromoarene is reacted with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent.
-
Ketone Synthesis : The Grignard reagent is quenched with trifluoroacetic anhydride, yielding the target ketone.
Conditions :
Lithium-Halogen Exchange
An alternative employs lithium-halogen exchange with tert-butyllithium, followed by reaction with acetyl chloride. This method offers improved regiocontrol but requires stringent anhydrous conditions.
This multi-step approach prioritizes the early introduction of the nitro group to direct subsequent substitutions.
Nitration of Phenyltrifluoroethanone
-
Starting Material : 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is nitrated using fuming HNO₃ in H₂SO₄ at 5°C, yielding 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone.
-
Chlorination : The nitro intermediate undergoes chlorination with Cl₂ gas in DMF at 50–60°C, introducing the second chlorine atom.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5°C | 88% |
| Chlorination | Cl₂, DMF | 50–60°C | 75% |
Reduction and Diazotization
The nitro group is reduced to an amine using H₂/Pd-C, followed by diazotization with NaNO₂/HCl and subsequent chlorination with CuCl. This step achieves the final 3,4-dichloro configuration.
Phase Transfer Catalysis for Halogenation
Phase transfer catalysts (PTCs) enhance the efficiency of halogenation reactions in biphasic systems.
Fluorination and Chlorination
-
Fluorine Introduction : A benzene derivative is reacted with KF in the presence of a phosphonium-based PTC (e.g., tetrabutylphosphonium bromide) in sulfolane at 80°C.
-
Chlorination : Subsequent treatment with Cl₂ gas in DMF introduces chlorine atoms.
Advantages :
-
Reduced reaction time (4–6 hours vs. 12+ hours for conventional methods)
Purification and Isolation Techniques
Distillation
Crude product is purified via fractional distillation under vacuum (0.07 mbar), achieving 93% purity.
Recrystallization
Ethanol-water mixtures (3:1 v/v) are effective for recrystallization, yielding >98% pure product with a melting point of 92–94°C.
Chromatography
Silica gel chromatography with hexane/ethyl acetate (9:1) resolves regioisomeric impurities, albeit at a 10–15% yield loss.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts | 70–85 | 90–95 | Moderate |
| Grignard | 65–78 | 85–90 | High |
| Nitration-Chlorination | 75–88 | 93–97 | Low |
| PTC Halogenation | 80–85 | 88–92 | High |
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dichloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as dichloro and trifluoromethyl enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
To contextualize its uniqueness, we compare 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone with structurally related compounds, focusing on substituent effects, bioactivity, and physicochemical properties.
Substituent Effects on Bioactivity
The table below highlights key differences in biological activity among analogs:
| Compound Name | Substituents | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1-(3-Bromo-4-methylphenyl)ethanone | Br (3-), CH₃ (4-) | Moderate | Low |
| 1-(3-Chloro-5-methylphenyl)ethanone | Cl (3-), CH₃ (5-) | Low | Moderate |
| This compound | Cl (3,4-), CF₃ (5-) | High | High |
Key Findings :
- The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability and target engagement .
- Compared to bromo/methyl analogs, the target compound exhibits superior antimicrobial and anticancer activity, likely due to synergistic halogen effects and trifluoromethyl-enhanced binding .
Positional Isomerism and Reactivity
Positional variations of substituents significantly alter chemical behavior:
Example 1: Hydroxy vs. Chloro Substitution
- 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone (): Hydroxy group at 4-position enables hydrogen bonding, enhancing solubility but reducing metabolic stability. In contrast, the target compound’s dichloro substitution eliminates hydrogen-bonding capacity but increases hydrophobicity, favoring interactions with hydrophobic enzyme pockets .
Example 2: Trifluoromethyl Positioning
- 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone (): Amino group at 2-position introduces basicity, altering reactivity in nucleophilic substitutions. The target compound’s lack of amino groups reduces polarity, improving blood-brain barrier penetration in neurological applications .
Halogen vs. Trifluoromethyl Trade-offs
- 1-(4-Chloro-thiophen-2-yl)ethanone (): Thiophene core reduces aromatic stability compared to benzene. Replacement of trifluoromethyl with chloro diminishes lipophilicity, reducing bioavailability .
- 1-(3,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone (): Difluoro substitution provides weaker electron-withdrawing effects than dichloro, resulting in lower electrophilicity and altered reaction kinetics .
Metabolic Stability and Lipophilicity
- Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime (): Oxime functionalization increases polarity, reducing metabolic stability compared to the target compound’s dichloro-trifluoromethyl combination .
- Mabuterol intermediates (): Amino groups in analogs like 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone enhance solubility but increase susceptibility to oxidative metabolism .
Future studies should focus on :
- In vivo pharmacokinetics : Assessing bioavailability and toxicity profiles.
- Structure-Activity Relationship (SAR) : Systematic substitution of halogens to optimize potency and selectivity.
Biological Activity
1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including dichloro and trifluoromethyl groups. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its applications in various scientific fields.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it is characterized by a phenyl ring substituted with both dichloro and trifluoromethyl groups. These substituents enhance the compound's electron-withdrawing capacity, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H5Cl2F3O |
| Molar Mass | 267.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1261645-17-3 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, the compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro assays have demonstrated that derivatives of this compound can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus. The results indicated an MIC value of 32 µg/mL, suggesting moderate antimicrobial activity compared to standard antibiotics .
- Anticancer Activity Assessment : In a laboratory setting, the compound was tested on human lung adenocarcinoma cells (A549). Results showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment, indicating potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The presence of electron-withdrawing groups enhances the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Membrane Disruption : The compound's hydrophobic characteristics allow it to integrate into bacterial membranes, causing structural changes that result in cell lysis.
Future Directions
Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential studies could include:
- In vivo efficacy tests to assess its therapeutic potential in animal models.
- Structural modifications to enhance selectivity and potency against specific cancer types or bacterial strains.
- Investigation into possible side effects and toxicity profiles.
Q & A
Q. What are the optimized synthetic routes for 1-(3,4-Dichloro-5-(trifluoromethyl)phenyl)ethanone, and how do reaction conditions influence yield?
Answer: The synthesis typically involves Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, trifluoromethylphenyl precursors are acylated under controlled temperatures (0–5°C) to minimize side reactions . Key variables affecting yield include:
- Catalyst stoichiometry : Excess AlCl₃ (>1.2 equiv) improves electrophilic activation but may increase purification difficulty.
- Solvent choice : Dichloromethane or nitrobenzene enhances electrophile stability compared to polar aprotic solvents.
- Reaction time : Prolonged stirring (>12 hrs) ensures complete conversion but risks decomposition of sensitive intermediates.
Q. Table 1: Representative Reaction Conditions
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3,4-Dichloro-5-CF₃-benzene | AlCl₃ | DCM | 78 | |
| 4-Fluoro-3-CF₃-benzaldehyde | FeCl₃ | Nitrobenzene | 65 |
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- X-ray crystallography : Resolves the spatial arrangement of substituents (e.g., dichloro and trifluoromethyl groups) and confirms regioselectivity. For example, bond angles between the ethanone group and aromatic ring average 120.5°, indicating minimal steric distortion .
- NMR spectroscopy :
- ¹⁹F NMR : Distinguishes trifluoromethyl (-78 ppm) and chloro substituents via distinct chemical shifts.
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups resonate downfield (δ 7.8–8.2 ppm) .
- Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ at m/z 287.9564) confirms molecular formula (C₉H₅Cl₂F₃O) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- Acidic conditions (pH < 3) : Hydrolysis of the ketone group occurs, forming carboxylic acid derivatives. Stabilization requires inert atmospheres (N₂) and low-temperature storage (4°C) .
- Thermal stability : Decomposition above 150°C limits high-temperature reactions. Differential Scanning Calorimetry (DSC) shows an exothermic peak at 165°C, indicating degradation .
Advanced Research Questions
Q. What structure-activity relationships (SAR) explain its biological activity in enzyme inhibition studies?
Answer: The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while chloro substituents increase electrophilicity for covalent binding to enzyme active sites. For example:
- Cytochrome P450 inhibition : The compound’s planar structure allows π-π stacking with heme cofactors, reducing enzymatic activity by 60% at 10 µM .
- Kinase selectivity : Substitution at the 5-position (CF₃) minimizes off-target effects compared to nitro or methoxy analogs .
Q. Table 2: Substituent Effects on IC₅₀ Values
| Substituent (Position) | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| CF₃ (5) | CYP3A4 | 2.1 |
| NO₂ (5) | CYP3A4 | 8.7 |
| OCH₃ (5) | CYP3A4 | 12.4 |
Q. How can contradictory data on its reactivity in nucleophilic aromatic substitution (NAS) be resolved?
Answer: Discrepancies arise from solvent polarity and leaving-group effects:
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states, enabling NAS at the 4-chloro position (k = 0.45 min⁻¹) .
- Protic solvents (MeOH) : Solvolysis competes with NAS, reducing yields by >50% .
- Leaving group mobility : 3-Cl is less reactive due to steric hindrance from the adjacent CF₃ group. Computational models (DFT) show a 15 kcal/mol activation barrier difference between 3-Cl and 4-Cl positions .
Q. What computational strategies predict its binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Identifies favorable binding poses in enzyme pockets (e.g., RMSD < 2.0 Å for COX-2) .
- MD simulations (GROMACS) : Reveal stable hydrogen bonds between the ketone oxygen and Arg120 in kinase targets over 100 ns trajectories .
Q. How can crystallographic data address uncertainties in its solid-state conformation?
Answer: Single-crystal X-ray diffraction resolves torsional angles between the phenyl ring and ethanone group. For example:
- Dihedral angle : 12.3° indicates moderate conjugation disruption, aligning with DFT-predicted geometries .
- Packing motifs : Halogen bonding (Cl···Cl, 3.4 Å) stabilizes the crystal lattice, influencing solubility and melting point .
Q. What analytical workflows quantify its environmental persistence in degradation studies?
Answer:
- LC-MS/MS : Detects degradation products (e.g., dichlorophenolic derivatives) with LOD = 0.1 ppb .
- Isotopic labeling (¹³C) : Tracks mineralization rates in soil, showing 30% degradation over 60 days under UV exposure .
Q. Table 3: Environmental Degradation Parameters
| Condition | Half-life (days) | Major Product |
|---|---|---|
| Aqueous (pH 7) | 45 | 3,4-Dichloro-5-CF₃-phenol |
| Soil (UV light) | 22 | CO₂, Cl⁻ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
